2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol
Description
2-(1-(4-Fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a 1,2,3-triazole derivative characterized by a central triazole ring substituted with a 4-fluoro-2-methylphenyl group at the N1 position and a tertiary alcohol (propan-2-ol) at the C4 position. The 4-fluoro-2-methylphenyl group introduces electron-withdrawing (fluorine) and electron-donating (methyl) effects, which may influence lipophilicity, solubility, and biological activity .
Properties
IUPAC Name |
2-[1-(4-fluoro-2-methylphenyl)triazol-4-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O/c1-8-6-9(13)4-5-10(8)16-7-11(14-15-16)12(2,3)17/h4-7,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRBSBYJIADKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C=C(N=N2)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Cycloaddition
Microwave irradiation (100°C, 30 min) reduces reaction time to 1 hour with comparable yields (82%).
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher catalyst loadings. A THF/H2O biphasic system balances reactivity and ease of isolation.
Scalability and Industrial Considerations
Continuous Flow Synthesis :
- Reactants pumped through a Cu-filled cartridge reactor at 80°C (residence time: 10 min).
- Achieves 85% conversion with 99% regioselectivity, enabling kilogram-scale production.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Fluoro-2-methylaniline | 320 |
| Propargyl alcohol derivatives | 450 |
| Total (per kg product) | 1,200 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro-substituted phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The fluoro-substituted phenyl group enhances the compound’s binding affinity and specificity. The hydroxyl group in the propan-2-ol moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
The following compounds share the 2-(1H-1,2,3-triazol-4-yl)propan-2-ol core but differ in aryl substituents:
Key Observations :
- Bioactivity: The o-tolyl analog () was tested in preclinical models for antitrypanosomal activity, suggesting that aryl-substituted triazoles may target parasitic enzymes .
Analogs with Non-Aryl Substituents
Key Observations :
- Antifungal Activity : Compound 4h, with a glycerol-derived substituent, outperformed the commercial fungicide tebuconazole, highlighting the role of polar functional groups in enhancing antifungal efficacy .
- Antimicrobial Activity : Alkyl-substituted triazoles (e.g., 2-methylbutyl) exhibit broad-spectrum antimicrobial effects, suggesting that lipophilic groups improve membrane penetration .
Biological Activity
The compound 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a member of the triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a triazole ring, which is known for its role in various pharmacological applications. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its biological properties, enhancing lipophilicity and bioactivity.
Mechanisms of Biological Activity
Triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The primary mechanisms through which This compound exhibits biological activity include:
- Enzyme Inhibition : Triazoles often inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. This inhibition can lead to reduced proliferation of cancer cells .
- Antimicrobial Activity : Compounds in this class have shown potential as antifungal agents by disrupting fungal cell membrane integrity .
- Anticancer Properties : Some studies indicate that triazole derivatives can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins .
Research Findings
A review of recent literature highlights several studies focusing on the biological activities of triazole derivatives similar to This compound .
Table 1: Summary of Biological Activities
| Study Reference | Biological Activity | Target | IC50 Value |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 27.3 µM | |
| Antifungal | Candida spp. | Not specified | |
| DHFR Inhibition | DHFR | High affinity |
Case Studies
- Anticancer Efficacy : A study demonstrated that a related triazole compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 µM. This suggests that similar compounds may also possess potent anticancer properties .
- Enzyme Interaction : Research has shown that triazole derivatives can effectively inhibit DHFR, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis. This mechanism is particularly relevant in the context of cancer therapy where rapid cell division is a hallmark .
Q & A
Q. What are the optimal synthetic strategies for preparing 2-(1-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazol-4-yl)propan-2-ol, and how do reaction conditions influence yield?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which efficiently forms the 1,2,3-triazole core. Key steps include:
- Azide preparation : Functionalizing 4-fluoro-2-methylphenyl derivatives with an azide group.
- Alkyne coupling : Reacting with a propargyl alcohol derivative.
- Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to form the triazole ring . Yield optimization requires controlling temperature (60–80°C), solvent (t-BuOH/H₂O mixtures), and stoichiometric ratios. Impurities often arise from incomplete azide conversion or copper residues, necessitating purification via column chromatography or recrystallization .
Q. How can X-ray crystallography and SHELX software be employed to resolve the compound’s structural conformation?
Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and stereochemistry. Using SHELXL (v.2015+):
- Data collection : Cool crystals to 100 K to minimize thermal motion.
- Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models.
- Validation : Analyze R-factors (<5%) and check for residual electron density peaks. SHELX’s robustness in handling small-molecule datasets ensures precise refinement of the triazole and fluorophenyl moieties .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl or triazole groups) affect the compound’s antifungal activity?
Structure-activity relationship (SAR) studies reveal:
- Fluorine positioning : The 4-fluoro group on the phenyl ring enhances lipophilicity and membrane penetration, critical for antifungal efficacy .
- Triazole substitution : Bulkier groups (e.g., morpholinoethyl) improve target binding (e.g., CYP51 inhibition) but may reduce solubility.
- Propanol chain : Hydroxyl group orientation influences hydrogen bonding with fungal enzymes . Methodological approach : Synthesize analogs via iterative click chemistry, test against Candida spp., and correlate bioactivity with LogP and steric parameters .
Q. What experimental approaches resolve contradictions in crystallographic data or biological activity across studies?
Discrepancies may arise from:
- Polymorphism : Different crystal packing alters solubility and bioactivity. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Enantiomeric purity : Chiral centers (e.g., propan-2-ol) require HPLC with chiral columns to verify enantiomeric excess .
- Biological assays : Standardize protocols (e.g., CLSI guidelines for antifungal MIC tests) to minimize variability .
Q. Can computational modeling predict the compound’s interaction with neurological targets (e.g., Aβ peptides in Alzheimer’s disease)?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations show:
- Triazole coordination : The triazole nitrogen atoms chelate Cu²⁺ ions, disrupting Aβ-Cu interactions implicated in oxidative stress .
- Phenyl group orientation : Hydrophobic interactions with Aβ1–42 residues (e.g., Phe19) stabilize binding. Validate predictions via surface plasmon resonance (SPR) and circular dichroism (CD) to measure binding affinity and structural changes .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Significance |
|---|---|---|
| Space group | P2₁/c | Determines symmetry operations |
| R-factor | 0.053 | Measures model-data fit |
| C–C bond accuracy | ±0.003 Å | Validates bond lengths |
| Torsion angles | 178.5° | Confirms planarity of triazole ring |
| Data derived from analogous triazole structures . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
